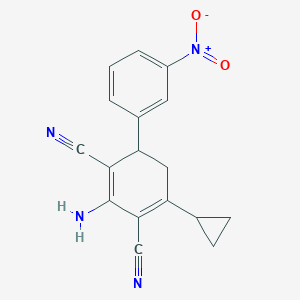![molecular formula C19H22N4O2 B5199761 3-[3-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5199761.png)
3-[3-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile, also known as MP-10, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrazole-based compounds and has been identified as a potent inhibitor of the enzyme microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is responsible for the production of prostaglandin E2 (PGE2), which is involved in various physiological and pathological processes, including inflammation and pain.
作用機序
The mechanism of action of 3-[3-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile involves the inhibition of mPGES-1, which is responsible for the production of PGE2. PGE2 is a potent mediator of inflammation and pain, and its inhibition by this compound leads to the reduction of these symptoms. Additionally, this compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of various inflammatory and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the reduction of inflammation and pain, inhibition of cancer cell growth and metastasis, and modulation of immune responses. It has also been shown to have antioxidant and neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of 3-[3-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile is its potent inhibitory activity against mPGES-1, which makes it a promising candidate for the development of novel anti-inflammatory and analgesic drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 3-[3-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile and related compounds. One direction is the optimization of the synthesis method to improve the yield and solubility of the compound. Another direction is the evaluation of the safety and efficacy of this compound in clinical trials for various inflammatory and pain-related conditions. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-inflammatory, analgesic, and anticancer effects of this compound and related compounds.
合成法
The synthesis of 3-[3-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile involves the reaction of 4-methoxyphenylhydrazine with 1-piperidinylacetyl chloride to form 4-(1-piperidinylcarbonyl)-4-methoxyphenylhydrazine. This intermediate is then reacted with 3-bromopropionitrile to form the final product, this compound.
科学的研究の応用
3-[3-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile has been extensively studied for its potential therapeutic applications in various inflammatory and pain-related conditions. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. This compound has also been shown to have potential applications in cancer therapy, as it can inhibit the growth and metastasis of certain types of cancer cells.
特性
IUPAC Name |
3-[3-(4-methoxyphenyl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-25-16-8-6-15(7-9-16)18-17(14-23(21-18)13-5-10-20)19(24)22-11-3-2-4-12-22/h6-9,14H,2-5,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMSWNVLRMXQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)N3CCCCC3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethoxyphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5199681.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5199695.png)
![1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5199697.png)
![methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5199704.png)
![2-(ethylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B5199706.png)

![ethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]butanoate](/img/structure/B5199737.png)
![N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5199748.png)

![1-[1-benzyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5199760.png)
![5-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5199765.png)
![1-[(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]-4-piperidinol bis(trifluoroacetate) (salt)](/img/structure/B5199767.png)
![methyl 4-[2-(benzyloxy)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5199769.png)
![8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline](/img/structure/B5199785.png)
